
5-Methyl-1,3-oxazinan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1,3-oxazinan-2-one is a six-membered cyclic urethane, which belongs to the class of oxazinanones. These compounds are known for their significant biological activities and are used as key structural units in various bioactive natural products and pharmaceutically important molecules .
準備方法
Synthetic Routes and Reaction Conditions
Intramolecular Cyclization: One of the common methods involves the intramolecular cyclization of amino acid-derived diazoketones using silica-supported perchloric acid (HClO4) as a catalyst.
Carbonate Chemistry: Another method involves the reaction of 3-amino-1-propanols with ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene (TBD).
Industrial Production Methods
Industrial production methods often utilize eco-friendly and high-yielding synthetic approaches. For instance, the use of metal-organic frameworks (MOFs) as catalysts for the conversion of carbon dioxide (CO2) into 1,3-oxazinan-2-ones is a notable method. This approach is efficient and environmentally friendly .
化学反応の分析
Types of Reactions
Oxidation: 5-Methyl-1,3-oxazinan-2-one can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common. These reactions often involve reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxazinanone derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
5-Methyl-1,3-oxazinan-2-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-Methyl-1,3-oxazinan-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The exact molecular targets and pathways depend on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
1,3-Oxazinan-2-one: Similar in structure but lacks the methyl group at the 5-position.
1,3-Oxazinane-2,5-dione: Contains an additional carbonyl group compared to 5-Methyl-1,3-oxazinan-2-one.
Uniqueness
This compound is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications .
特性
CAS番号 |
100792-01-6 |
|---|---|
分子式 |
C5H9NO2 |
分子量 |
115.13 g/mol |
IUPAC名 |
5-methyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C5H9NO2/c1-4-2-6-5(7)8-3-4/h4H,2-3H2,1H3,(H,6,7) |
InChIキー |
LELZSUDFAAFITO-UHFFFAOYSA-N |
正規SMILES |
CC1CNC(=O)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


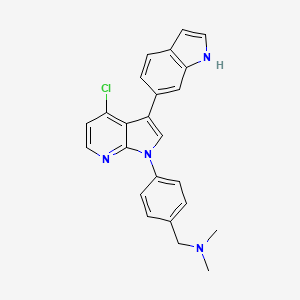

![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083995.png)
![N-ethyl-N-{[4-(trifluoromethyl)phenyl]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14083998.png)
![Methyl 7-{2-[4-(3-chlorophenoxy)-3-hydroxybut-1-en-1-yl]-3,5-dihydroxycyclopentyl}hepta-2,5-dienoate](/img/structure/B14084010.png)
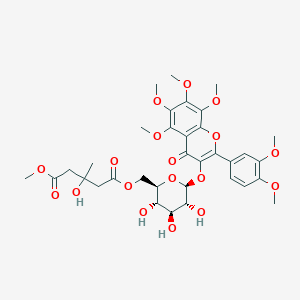
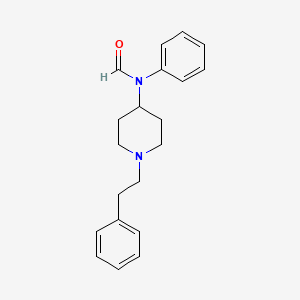

![2,3-Dihydro-N-[2-(1H-imidazol-5-yl)ethyl]-6-benzofuranacetamide](/img/structure/B14084030.png)
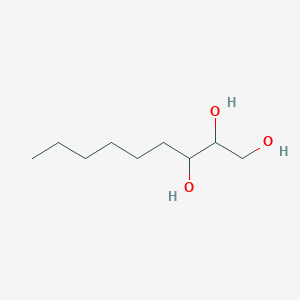
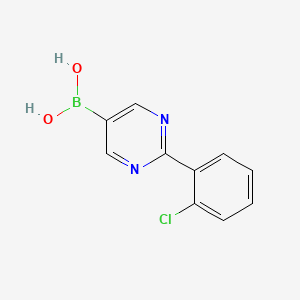
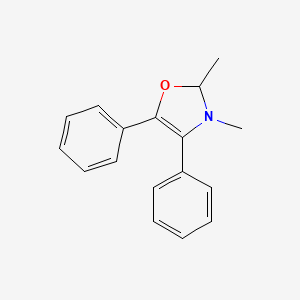
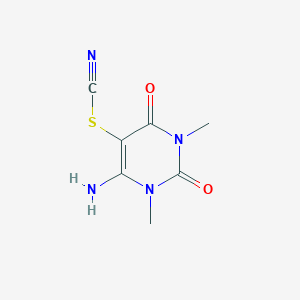
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(S)-2'-(dimethylamino)[1,1'-binaphthalen]-2-yl]thiourea](/img/structure/B14084060.png)
